

Spectroscopic Analysis of Ethyl 3-(3nitrophenyl)-3-oxopropanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used for the spectroscopic characterization of **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate** (CAS No. 52119-38-7). While a complete set of publicly available, peer-reviewed spectroscopic data for this specific compound is not readily accessible, this document details the standard experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally related compounds. This guide is intended to support researchers in the synthesis, identification, and quality control of this and similar molecules.

Introduction

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, also known as ethyl 3-nitrobenzoylacetate, is a β -keto ester derivative. Such compounds are of significant interest in organic synthesis, serving as versatile building blocks for more complex molecules, including various heterocyclic compounds with potential applications in medicinal chemistry. The precise characterization of these molecules is paramount to ensure their identity, purity, and suitability for downstream applications. Spectroscopic techniques are the cornerstone of this characterization.



This guide outlines the standard procedures for obtaining and analyzing the key spectroscopic data for **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate**.

Compound Information:

Property	Value
Chemical Name	Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
Synonyms	Ethyl 3-nitrobenzoylacetate
CAS Number	52119-38-7
Molecular Formula	C11H11NO5
Molecular Weight	237.21 g/mol
Melting Point	75-77 °C

Spectroscopic Data (Hypothetical)

As of the latest literature review, a complete and verified set of ¹H NMR, ¹³C NMR, IR, and MS data for **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate** has not been published in a consolidated, peer-reviewed source. For illustrative purposes, the following tables present the expected spectroscopic characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR Data (in CDCl₃, 400 MHz)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.3	Triplet	3H	-OCH ₂ CH ₃
~3.8	Singlet	2H	-COCH ₂ CO-
~4.2	Quartet	2H	-OCH ₂ CH ₃
~7.6	Triplet	1H	Ar-H
~8.2	Doublet of Doublets	1H	Ar-H
~8.4	Doublet of Doublets	1H	Ar-H
~8.8	Triplet	1H	Ar-H

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~14	-OCH₂CH₃
~45	-COCH ₂ CO-
~62	-OCH₂CH₃
~123	Ar-CH
~127	Ar-CH
~130	Ar-CH
~135	Ar-CH
~138	Ar-C-NO ₂
~148	Ar-C-CO
~167	C=O (Ester)
~191	C=O (Ketone)

Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch
~1740	Strong	C=O Stretch (Ester)
~1690	Strong	C=O Stretch (Ketone)
~1600, ~1480	Medium-Weak	Aromatic C=C Stretch
~1530	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1250	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS) Data

m/z	Interpretation
237	[M] ⁺ (Molecular Ion)
192	[M - OC ₂ H ₅] ⁺
164	[M - COOC₂H₅]+
150	[C7H4NO3]+
120	[C7H4O2] ⁺
104	[C ₆ H ₄ NO] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

A common synthetic route involves the reaction of a 3-nitrobenzoyl chloride with the potassium salt of monoethyl malonate in the presence of a base and a magnesium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of an internal standard such as tetramethylsilane (TMS) allows for accurate chemical shift referencing.
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a protondecoupled sequence is typically employed to simplify the spectrum.
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the ¹H NMR signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the vibrations of specific functional groups.



Mass Spectrometry (MS)

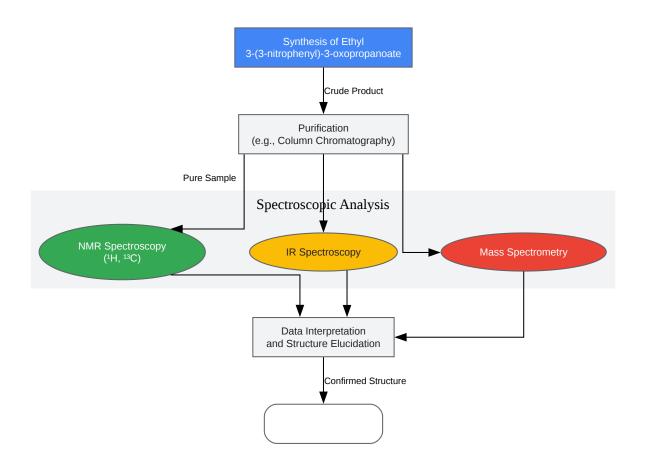
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Various ionization techniques can be used, such as Electron Ionization (EI)
 or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-offlight).
- Data Acquisition: The instrument is calibrated using a known standard. The sample is
 introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is
 measured.
- Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion [M]+, which gives the molecular weight of the compound. The fragmentation pattern provides structural information.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate**.





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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

The structural confirmation of **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate** relies on a combination of spectroscopic techniques. While a definitive, published dataset is currently elusive, the experimental protocols and expected spectral features outlined in this guide provide a solid framework for researchers working with this compound. Adherence to these standard methodologies will ensure the reliable characterization of this and other important synthetic intermediates.



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